molecular formula C18H17N5O3S3 B2952984 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 686772-02-1

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2952984
CAS No.: 686772-02-1
M. Wt: 447.55
InChI Key: CSZGPJWKOHCPKJ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide side chain. Thieno[3,2-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding domains . The target compound’s core is substituted with a 2-methoxyphenyl group at position 3 and a sulfanyl acetamide moiety at position 2, linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S3/c1-10-21-22-17(29-10)20-14(24)9-28-18-19-11-7-8-27-15(11)16(25)23(18)12-5-3-4-6-13(12)26-2/h3-6H,7-9H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZGPJWKOHCPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride, which acts as a catalyst, and various organic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s 2-methoxyphenyl group may enhance solubility compared to halogenated (e.g., 4-chlorophenyl in ) or alkylated (e.g., 4-methylphenyl in ) analogues.
  • Cyclopenta-fused derivatives (e.g., ) exhibit constrained conformations, which may influence binding kinetics but reduce synthetic accessibility.

Biological Activity

The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. The unique structural features of this compound suggest various interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

This compound features a thienopyrimidine core with a sulfanyl group and a methoxyphenylacetamide moiety. The molecular formula is C17H19N3O3S2C_{17}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 377.5g/mol377.5\,g/mol .

Property Value
Molecular FormulaC₁₇H₁₉N₃O₃S₂
Molecular Weight377.5 g/mol
IUPAC Name2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
InChI KeyXQHATGHJYCRLEZ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the methoxy group may enhance its solubility and bioavailability. Studies indicate that it could modulate pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have been evaluated for their inhibitory effects against various bacteria and fungi. The specific compound has demonstrated potential against Gram-positive and Gram-negative bacteria .

Cytotoxicity

Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines. In vitro assays have indicated that derivatives similar to this compound can inhibit the growth of breast cancer MCF-7 cells .

Anti-inflammatory Effects

Thienopyrimidine derivatives are also being explored for their anti-inflammatory properties. The mechanism may involve inhibition of cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various thienopyrimidine derivatives for their antimicrobial activity. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values indicating moderate to high activity .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of thienopyrimidines, derivatives were tested against multiple cancer cell lines including MCF-7. Results indicated significant inhibition of cell proliferation at varying concentrations .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. These studies often reveal key interactions that could explain the observed biological activities .

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